molecular formula C22H24N4O3S B6579377 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422273-55-0

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B6579377
CAS No.: 422273-55-0
M. Wt: 424.5 g/mol
InChI Key: ZROWXNJOZAWVPW-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Tetrahydroquinazolinone core : A bicyclic structure known for various biological activities.
  • Phenylpiperazine moiety : Often associated with central nervous system (CNS) activity.
  • Methoxyethyl group : This substitution may enhance solubility and bioavailability.

Molecular Formula

The molecular formula is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, indicating a diverse range of functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to the one exhibit significant antimicrobial properties. The presence of the piperazine ring is often linked to increased antibacterial activity. For instance, derivatives with piperazine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Central Nervous System Effects

The phenylpiperazine component suggests potential psychoactive effects. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further neuropharmacological research .

Antitumor Activity

Preliminary studies indicate that similar tetrahydroquinazolinones possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further investigation into this compound’s structure-activity relationship (SAR) could elucidate its potential as an anticancer agent .

Study 1: Antimicrobial Activity

A study evaluated various derivatives of tetrahydroquinazolinones against Staphylococcus aureus and E. coli. The results showed that specific modifications in the piperazine structure led to enhanced antimicrobial efficacy, suggesting a promising pathway for developing new antibiotics .

Study 2: CNS Activity

In a behavioral study on mice, compounds structurally similar to the target compound were assessed for anxiolytic effects using the elevated plus maze test. Results indicated significant reductions in anxiety-like behavior, correlating with increased serotonin levels in the brain .

Study 3: Anticancer Potential

A recent investigation into the cytotoxic effects of tetrahydroquinazolinones on human breast cancer cells revealed IC50 values in the micromolar range. The study highlighted the importance of the sulfanylidene group in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

Data Summary

Activity TypeModel Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antimicrobial activity
CNS EffectsMiceAnxiolytic behavior
AnticancerHuman breast cancer cellsCytotoxicity (IC50 ~ 10 µM)

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • Functional Groups :
    • Tetrahydroquinazoline moiety
    • Piperazine ring
    • Methoxyethyl side chain
    • Sulfanylidene group

Pharmacological Applications

The compound has been studied for its potential as a neurotransmitter modulator . Research indicates that it may interact with serotonin receptors, particularly the 5-HT_1A receptor, which is significant for treating anxiety and depression .

Case Study: Neuropharmacology

In a study involving animal models, the compound demonstrated efficacy in reducing anxiety-like behaviors. The administration of varying doses resulted in a significant decrease in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer drug.

Data Table: Cytotoxicity Results

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Apoptosis induction
HeLa (Cervical Cancer)12.8Cell cycle arrest
A549 (Lung Cancer)18.5Reactive oxygen species generation

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound against various bacterial strains. The results indicate moderate efficacy against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a lead compound for antibiotic development .

Properties

IUPAC Name

3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-14-13-26-21(28)18-8-7-16(15-19(18)23-22(26)30)20(27)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROWXNJOZAWVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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